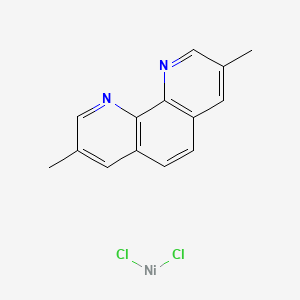

3,8-Dimethyl-1,10-phenanthroline; dichloronickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,8-Dimethyl-1,10-phenanthroline; dichloronickel is a coordination compound that consists of 3,8-dimethyl-1,10-phenanthroline as a ligand and nickel as the central metal ion. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dimethyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylating agents under controlled conditions. The process can be carried out using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or ethanol at elevated temperatures.

For the preparation of the dichloronickel complex, 3,8-dimethyl-1,10-phenanthroline is reacted with a nickel(II) salt, such as nickel(II) chloride, in an appropriate solvent. The reaction is typically carried out under reflux conditions to ensure complete complexation.

Industrial Production Methods

Industrial production of 3,8-dimethyl-1,10-phenanthroline; dichloronickel involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-1,10-phenanthroline; dichloronickel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ligand can undergo substitution reactions where the methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Various alkylating or acylating agents; often in the presence of a base and an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the fully reduced phenanthroline derivatives.

Scientific Research Applications

3,8-Dimethyl-1,10-phenanthroline; dichloronickel has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic properties and electronic structures.

Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.

Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.

Industry: Utilized in the development of sensors and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3,8-dimethyl-1,10-phenanthroline; dichloronickel involves its ability to coordinate with metal ions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. It also acts as a catalyst by providing a stable environment for various chemical reactions to occur.

Comparison with Similar Compounds

Similar Compounds

1,10-Phenanthroline: A parent compound with similar coordination properties but without the methyl groups.

4,7-Dimethyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.

2,2’-Bipyridine: A related ligand with two pyridine rings.

Uniqueness

3,8-Dimethyl-1,10-phenanthroline; dichloronickel is unique due to its specific methylation pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications where precise control over coordination chemistry is required.

Biological Activity

3,8-Dimethyl-1,10-phenanthroline; dichloronickel is a coordination compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3,8-Dimethyl-1,10-phenanthroline (C14H12N2) is a bidentate ligand that forms stable complexes with transition metals, such as nickel. The dichloronickel(II) component contributes to its unique properties, influencing its biological interactions.

Antimicrobial Activity

Research has indicated that nickel complexes with phenanthroline derivatives exhibit significant antimicrobial properties. A study demonstrated that dichloronickel complexes showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is attributed to the ability of the compound to induce apoptosis through the generation of reactive oxygen species (ROS).

Case Study:

In a study involving human breast cancer (MCF-7) cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

The biological activity of dichloronickel complexes is primarily mediated through:

- DNA Interaction: The complex can intercalate into DNA, leading to structural alterations and inhibition of replication.

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Oxidative Stress Induction: The generation of ROS leads to oxidative damage to cellular components.

Synthesis and Characterization

The synthesis of this compound involves the reaction of nickel(II) chloride with the ligand in an appropriate solvent. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structure and coordination environment.

Pharmacological Studies

Pharmacological studies have shown that these nickel complexes can enhance the efficacy of existing chemotherapeutic agents. Co-administration with conventional drugs has been shown to reduce required dosages while maintaining therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3,8-dimethyl-1,10-phenanthroline, and how can purity be optimized?

- Methodology : 3,8-Dimethyl-1,10-phenanthroline is typically synthesized via Skraup reactions or Pd-catalyzed cross-coupling of halogenated precursors (e.g., 3,8-dichloro-1,10-phenanthroline) with methylating agents . Purification involves column chromatography using silica gel and non-polar solvents, followed by recrystallization in ethanol/water mixtures to achieve >98% purity (verified via HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing the dichloronickel complex of 3,8-dimethyl-1,10-phenanthroline?

- Methodology : Key techniques include:

- UV-Vis Spectroscopy : To confirm ligand-to-metal charge transfer (LMCT) bands (e.g., absorption at ~450 nm for Ni(II) complexes) .

- NMR : 1H and 13C NMR in deuterated DMSO or CDCl₃ to verify ligand coordination and methyl group environments .

- X-ray Crystallography : For structural elucidation of the octahedral geometry around Ni(II) .

Q. How do methyl substituents at the 3,8-positions affect the ligand's basicity and coordination strength?

- Methodology : Comparative titration experiments (e.g., pH-dependent UV-Vis) show that methyl groups increase electron density on the phenanthroline backbone, enhancing ligand basicity. Stability constants (logK) for Ni(II) complexes can be determined via potentiometric titrations in aqueous ethanol .

Advanced Research Questions

Q. What role does 3,8-dimethyl-1,10-phenanthroline play in modulating the catalytic activity of dichloronickel complexes in CO₂ reduction?

- Methodology : Electrochemical studies (cyclic voltammetry, bulk electrolysis) reveal that methyl groups stabilize the Ni(I) intermediate, improving catalytic turnover. Overpotentials and Faradaic efficiencies should be compared to unsubstituted phenanthroline analogs . Controlled experiments under inert vs. CO₂-saturated conditions are critical .

Q. How can discrepancies in reported redox potentials for Ni(II)/Ni(I) transitions in similar complexes be reconciled?

- Data Contradiction Analysis : Variations often arise from solvent effects (e.g., DMF vs. acetonitrile) or counterion interactions (Cl⁻ vs. PF₆⁻). Standardizing reference electrodes (e.g., Fc/Fc⁺) and controlling electrolyte concentrations (0.1 M TBAPF₆) reduce inconsistencies .

Q. What experimental design optimizes the synthesis of air-sensitive dichloronickel complexes?

- Methodology : Use a Schlenk line or glovebox under argon. A fractional factorial design (e.g., varying reaction time, temperature, and ligand-to-metal ratio) identifies optimal conditions. For example, heating at 80°C for 6 hours in anhydrous THF yields >85% conversion (monitored via TLC) .

Q. How does ligand rigidity from methyl groups influence supramolecular assembly in Ni(II) complexes?

- Methodology : Single-crystal XRD and DFT calculations show that methyl groups restrict torsional flexibility, favoring planar geometries. This enhances π-π stacking in solid-state structures, as observed in related diphenyl-phenanthroline Ru(II) complexes .

Q. Methodological Notes

- Synthesis Optimization : Include inert-atmosphere techniques and rigorous drying of solvents to prevent hydrolysis of NiCl₂ .

- Catalytic Testing : Use gas chromatography to quantify CO₂ reduction products (e.g., CO or formate) and correlate with electrochemical data .

- Data Reproducibility : Report solvent purity, electrode pretreatment, and scan rates in electrochemical studies to enable cross-study comparisons .

Properties

Molecular Formula |

C14H12Cl2N2Ni |

|---|---|

Molecular Weight |

337.9 g/mol |

IUPAC Name |

dichloronickel;3,8-dimethyl-1,10-phenanthroline |

InChI |

InChI=1S/C14H12N2.2ClH.Ni/c1-9-5-11-3-4-12-6-10(2)8-16-14(12)13(11)15-7-9;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

FFEUQPZGRYLTNZ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C2)C=C(C=N3)C)N=C1.Cl[Ni]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.